6-Bromo-4-methylcinnoline 2-oxide
Description
6-Bromo-4-methylcinnoline 2-oxide is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two fused benzene and pyridazine rings) substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and an oxygen atom at the 2-position.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.072 |
IUPAC Name |
6-bromo-4-methyl-2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C9H7BrN2O/c1-6-5-12(13)11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChI Key |
ULNQIVSEXDIUGF-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=NC2=C1C=C(C=C2)Br)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Triazine 2-Oxide Derivatives
- 6-Bromo-3-dimethylamino-1,2,4-triazine 2-oxide (4a): Structure: A monocyclic triazine ring with bromine at C6, dimethylamino at C3, and a 2-oxide group. Synthesis: Achieved via bromination of 3-dimethylamino-1,2,4-triazine 2-oxide using Br₂/Et₃N (65% yield) or Br₂/K₂CO₃ (70% yield) . Key Difference: Unlike 6-Bromo-4-methylcinnoline 2-oxide, this compound lacks fused rings, reducing aromatic stabilization.
- 6-Chloro-3-amino-1,2,4-triazine 2-oxide (9b): Structure: Chlorine at C6 and amino at C3 on a triazine 2-oxide backbone. Synthesis: Produced via Cl₂/Et₃N reaction (72% yield), demonstrating halogen-dependent reactivity . Comparison: Chlorine substitution may alter electronic properties compared to bromine, affecting solubility and reactivity.
(b) Benzodithiazole 2-Oxide (CBTC,37)
- Structure: A benzodithiazole ring with a methyl ester at C4 and a 2-oxide group. Function: Acts as a GA2ox enzyme inhibitor in plants, highlighting biological utility . Contrast: The sulfur-containing heterocycle differs from cinnoline’s nitrogen-based system, influencing electronic behavior and applications.
(c) Fused Heterocycles: 7-Nitro-4-Oxo-4,8-Dihydro-[1,2,4]Triazolo[5,1-d][1,2,3,5]Tetrazine 2-Oxide
- Structure: A fused triazolo-tetrazine system with nitro and oxide groups. Application: Exhibits high energetic properties due to nitro and oxide groups, making it suitable for explosives research . Comparison: The fused tetrazine core provides higher density and thermal stability compared to cinnoline derivatives.
Physicochemical and Spectroscopic Properties
(a) Solubility and Stability
- Cyclophosphamide 2-Oxide: A phosphorine 2-oxide with high water solubility (~750 g/L in ethanol), contrasting with the likely lower solubility of brominated cinnolines due to hydrophobic substituents .
- Dimethylfurazan 2-Oxide (1): Exhibits solvent-dependent nitrogen-15 NMR shifts (Δδ ≈ 12 ppm in acetone), suggesting tautomerism. Similar solvent effects may occur in this compound .
(b) Substituent Effects
- Positional Isomerism: In bromo-fluoro-methylaniline derivatives (), similarity scores (0.80–0.84) indicate minor structural changes (e.g., bromine position) significantly alter properties. This parallels the importance of bromine/methyl placement in cinnoline derivatives .
- Molecular Weight: 6-Bromo-4-methoxyindole (MW 226.07) vs. 6-Bromo-2-ethoxy-4-methylquinoline (MW 266.14) : Larger quinoline derivatives have higher molecular weights than cinnoline analogues, affecting crystallinity and melting points.
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